molecular formula C21H17IO2 B342351 [2-Methyl-4-(4-methylphenyl)phenyl] 2-iodobenzoate

[2-Methyl-4-(4-methylphenyl)phenyl] 2-iodobenzoate

Cat. No.: B342351
M. Wt: 428.3 g/mol
InChI Key: NXKZKEWNFGQDAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4’-Dimethyl-1,1’-biphenyl-4-yl 2-iodobenzoate is an organic compound with the molecular formula C21H17IO2 It is a derivative of biphenyl, where the biphenyl core is substituted with methyl groups at the 3 and 4 positions and an iodobenzoate group at the 4’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4’-Dimethyl-1,1’-biphenyl-4-yl 2-iodobenzoate typically involves the esterification of 3,4’-dimethyl-1,1’-biphenyl-4-ol with 2-iodobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for 3,4’-Dimethyl-1,1’-biphenyl-4-yl 2-iodobenzoate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,4’-Dimethyl-1,1’-biphenyl-4-yl 2-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the 2-iodobenzoate group can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The biphenyl core can be subjected to oxidation and reduction reactions, altering the oxidation state of the compound.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce extended biphenyl systems.

Scientific Research Applications

3,4’-Dimethyl-1,1’-biphenyl-4-yl 2-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4’-Dimethyl-1,1’-biphenyl-4-yl 2-iodobenzoate involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylbiphenyl: A simpler biphenyl derivative with similar structural features but lacking the iodobenzoate group.

    4,4’-Dimethylbiphenyl: Another biphenyl derivative with methyl groups at the 4 and 4’ positions.

    2-Iodobenzoic Acid: The iodobenzoate moiety without the biphenyl core.

Uniqueness

3,4’-Dimethyl-1,1’-biphenyl-4-yl 2-iodobenzoate is unique due to the combination of the biphenyl core with the iodobenzoate group, providing distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C21H17IO2

Molecular Weight

428.3 g/mol

IUPAC Name

[2-methyl-4-(4-methylphenyl)phenyl] 2-iodobenzoate

InChI

InChI=1S/C21H17IO2/c1-14-7-9-16(10-8-14)17-11-12-20(15(2)13-17)24-21(23)18-5-3-4-6-19(18)22/h3-13H,1-2H3

InChI Key

NXKZKEWNFGQDAU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3I)C

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3I)C

Origin of Product

United States

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